molecular formula C12H26OSi B14143404 Silane, (cyclohexyloxy)triethyl- CAS No. 4419-18-5

Silane, (cyclohexyloxy)triethyl-

Cat. No.: B14143404
CAS No.: 4419-18-5
M. Wt: 214.42 g/mol
InChI Key: CDSQKRACHNDYOX-UHFFFAOYSA-N
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Description

Silane, (cyclohexyloxy)triethyl- is an organosilicon compound with the molecular formula C12H26OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one cyclohexyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (cyclohexyloxy)triethyl- typically involves the reaction of triethylsilane with cyclohexanol in the presence of a catalyst. One common method employs a hydrosilylation reaction, where the silicon-hydrogen bond in triethylsilane reacts with the hydroxyl group in cyclohexanol to form the desired product. This reaction is often catalyzed by transition metals such as platinum or rhodium under mild conditions .

Industrial Production Methods

In industrial settings, the production of Silane, (cyclohexyloxy)triethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels. The use of efficient catalysts and optimized reaction parameters ensures the cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclohexyloxy)triethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (cyclohexyloxy)triethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (cyclohexyloxy)triethyl- involves the reactivity of the silicon-hydrogen bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The silicon atom can also form stable Si-C bonds, making it a versatile reagent in hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (cyclohexyloxy)triethyl- is unique due to the presence of the cyclohexyloxy group, which imparts different reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

4419-18-5

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

cyclohexyloxy(triethyl)silane

InChI

InChI=1S/C12H26OSi/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3

InChI Key

CDSQKRACHNDYOX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CCCCC1

Origin of Product

United States

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